molecular formula C28H15NO4 B11703603 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide

Cat. No.: B11703603
M. Wt: 429.4 g/mol
InChI Key: UUHKEGIGDGEZPH-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide is a complex organic compound that features both anthraquinone and fluorene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide typically involves the reaction of 1-aminoanthraquinone with a suitable fluorene derivative. One common method involves the use of 9-oxo-9H-fluorene-1-carboxylic acid chloride, which reacts with 1-aminoanthraquinone in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the prevention of microbial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-9-oxo-9H-fluorene-1-carboxamide is unique due to the presence of both anthraquinone and fluorene moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C28H15NO4

Molecular Weight

429.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-9-oxofluorene-1-carboxamide

InChI

InChI=1S/C28H15NO4/c30-25-18-9-3-4-10-19(18)27(32)24-20(25)12-6-14-22(24)29-28(33)21-13-5-11-16-15-7-1-2-8-17(15)26(31)23(16)21/h1-14H,(H,29,33)

InChI Key

UUHKEGIGDGEZPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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